![molecular formula C15H18N4S B2466646 3-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 852143-48-7](/img/structure/B2466646.png)
3-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that features both an indole and a triazole ring. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the triazole ring is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the triazole ring. The synthesis may involve the use of reagents such as ethyl iodide, propyl mercaptan, and various catalysts to facilitate the formation of the desired bonds. Reaction conditions often include controlled temperatures, specific solvents, and purification steps to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles
科学研究应用
3-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The triazole ring can interact with metal ions and other biomolecules, influencing biochemical processes. The propylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
3-(4-chlorophenyl)-4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazole: Similar structure but with a chlorophenyl group instead of an indole ring.
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea: Contains a thiadiazole ring instead of a triazole ring.
Uniqueness
3-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is unique due to its combination of an indole and a triazole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-3-9-20-15-18-17-14(19(15)4-2)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTPGVCDBBNWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
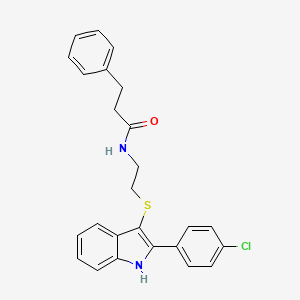


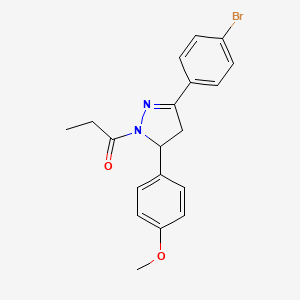
![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2466572.png)
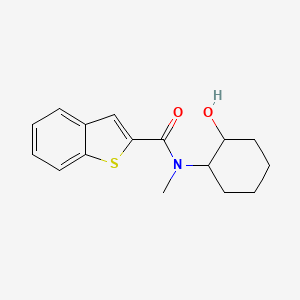
![1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466574.png)
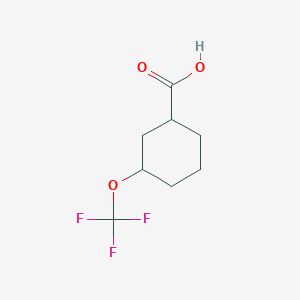
![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid](/img/structure/B2466578.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2466579.png)

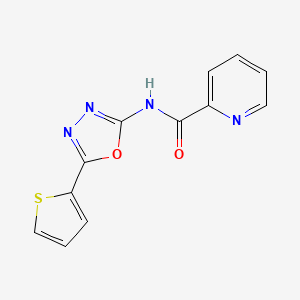
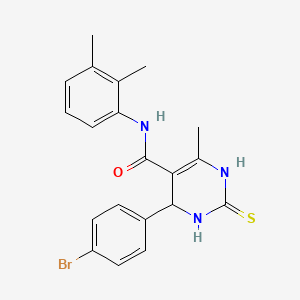
![N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2466585.png)
